REACTION_CXSMILES
|
[CH:1]([C:3]1[C:4]([NH:9]C(=O)C(C)(C)C)=[N:5][CH:6]=[CH:7][CH:8]=1)=O.[C:16]([O:24][CH2:25][CH3:26])(=[O:23])[CH2:17][C:18]([O:20]CC)=O.N1CCCC1>C(O)C>[O:20]=[C:18]1[C:17]([C:16]([O:24][CH2:25][CH3:26])=[O:23])=[CH:1][C:3]2[C:4](=[N:5][CH:6]=[CH:7][CH:8]=2)[NH:9]1
|
Name
|
|
Quantity
|
6.57 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=1C(=NC=CC1)NC(C(C)(C)C)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred overnight at 100° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
a solid precipitated
|
Type
|
WASH
|
Details
|
therefrom was washed with ethanol
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC2=NC=CC=C2C=C1C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 31.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |